molecular formula C11H9NO3 B11894558 8-Methoxy-7-methyl-5,6-dihydroquinoline-5,6-dione CAS No. 97603-19-5

8-Methoxy-7-methyl-5,6-dihydroquinoline-5,6-dione

Cat. No.: B11894558
CAS No.: 97603-19-5
M. Wt: 203.19 g/mol
InChI Key: OFKPPZQCJSRXSI-UHFFFAOYSA-N
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Description

8-Methoxy-7-methyl-5,6-dihydroquinoline-5,6-dione is a heterocyclic compound with the molecular formula C11H9NO3. It is part of the quinoline family, which is known for its diverse biological and pharmacological activities . This compound is characterized by its unique structure, which includes a methoxy group at the 8th position and a methyl group at the 7th position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-7-methyl-5,6-dihydroquinoline-5,6-dione can be achieved through various synthetic routes. One common method involves the reaction of 3-azido-2,4-quinolindione with reducing agents such as zinc in acetic acid or triphenylphosphine . The reaction conditions typically involve refluxing the reactants in a suitable solvent to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-7-methyl-5,6-dihydroquinoline-5,6-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.

    Substitution: Various substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can have diverse biological activities.

Scientific Research Applications

8-Methoxy-7-methyl-5,6-dihydroquinoline-5,6-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Methoxy-7-methyl-5,6-dihydroquinoline-5,6-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to various pharmacological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate cellular processes through its quinoline core structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methoxy-7-methyl-5,6-dihydroquinoline-5,6-dione is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties

Properties

CAS No.

97603-19-5

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

8-methoxy-7-methylquinoline-5,6-dione

InChI

InChI=1S/C11H9NO3/c1-6-9(13)10(14)7-4-3-5-12-8(7)11(6)15-2/h3-5H,1-2H3

InChI Key

OFKPPZQCJSRXSI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=CC=N2)C(=O)C1=O)OC

Origin of Product

United States

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